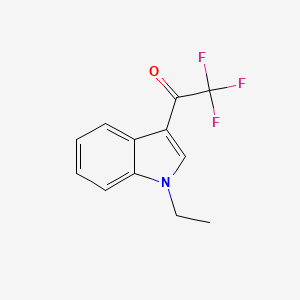

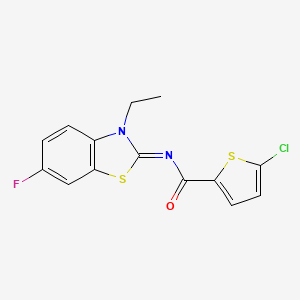

![molecular formula C21H27N5O3S B2985009 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide CAS No. 2097858-55-2](/img/structure/B2985009.png)

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not available in the search results, a related compound, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, is synthesized through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This process involves a profound structural transformation, including the formation of cyanothioacetamide, the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a related compound, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, include the formation of cyanothioacetamide, the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination .Scientific Research Applications

Synthetic Methodologies

- Heterocyclic Compound Synthesis : Research involving piperidine and pyridazine derivatives highlights advanced synthetic strategies for creating complex heterocyclic compounds. For example, the synthesis of tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides through aminomethylation of piperidinium derivatives demonstrates the utility of these methodologies in generating novel heterocycles with potential pharmacological activities (Dotsenko et al., 2012).

Pharmacological Applications

Antibacterial and Antimicrobial Studies : Several compounds with sulfonamido moieties and related structures show promise as antimicrobial agents. For instance, novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives possessing sulfonamido moieties have been synthesized and evaluated for antimicrobial activities, indicating the potential of such compounds in antibacterial drug development (Al-Kamali & Al-Hazmi, 2014).

Antitubercular Activity : The exploration of heterocyclic compounds for antitubercular properties is a significant area of research. For instance, thiazole-aminopiperidine hybrids have been designed as Mycobacterium tuberculosis GyrB inhibitors, showcasing a targeted approach to tackle tuberculosis through novel molecular scaffolds (Jeankumar et al., 2013).

properties

IUPAC Name |

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3S/c22-30(28,29)18-8-6-15(7-9-18)10-11-23-21(27)17-4-2-12-26(14-17)20-13-16-3-1-5-19(16)24-25-20/h6-9,13,17H,1-5,10-12,14H2,(H,23,27)(H2,22,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCSURUOEOYJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2984929.png)

![2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2984935.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2984938.png)

![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide](/img/structure/B2984945.png)

![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)

![Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2984949.png)